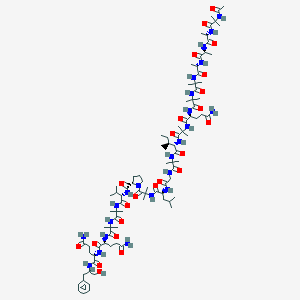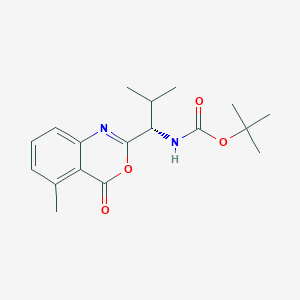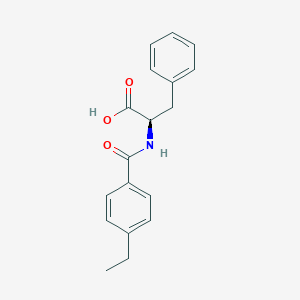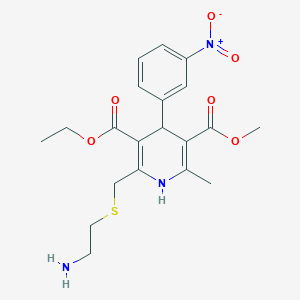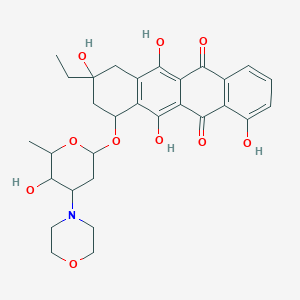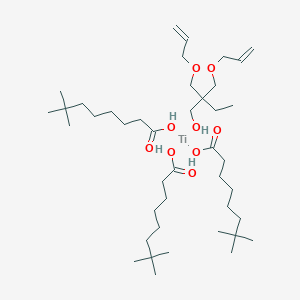
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium is a chemical element with the symbol Ti and atomic number 22. It is a strong, lightweight, and corrosion-resistant metal that is widely used in various industries, including aerospace, medical, and sports. The compound 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a titanium complex that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through coordination with the titanium ion. This interaction can result in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria, suggesting its potential as an anticancer and antibacterial agent. In vivo studies have also demonstrated its biocompatibility and low toxicity, making it a promising biomaterial for medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- in lab experiments include its unique properties, such as its high stability and reactivity, which make it an ideal catalyst for various chemical reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the research on 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. These include:
1. Investigating its potential as a drug delivery system for targeted cancer therapy.
2. Exploring its use as a biomaterial for tissue engineering and regenerative medicine.
3. Studying its interaction with biological molecules and its mechanism of action.
4. Developing new synthetic methods for its production to reduce its cost and increase its accessibility.
5. Evaluating its potential as an antibacterial agent for the treatment of infections.
In conclusion, the titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- involves the reaction of neodecanoic acid with 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanol in the presence of titanium isopropoxide as a catalyst. This reaction results in the formation of the titanium complex, which can be purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Applications De Recherche Scientifique
The titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a catalyst for the synthesis of polymers, such as polyethylene and polypropylene. In biomedical research, it has been investigated for its potential as a drug delivery system and as a biomaterial for dental and orthopedic implants.
Propriétés
Numéro CAS |
103334-85-6 |
|---|---|
Formule moléculaire |
C42H78O9Ti |
Poids moléculaire |
779 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;7,7-dimethyloctanoic acid;titanium |
InChI |
InChI=1S/C12H22O3.3C10H20O2.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-10(2,3)8-6-4-5-7-9(11)12;/h4-5,13H,1-2,6-11H2,3H3;3*4-8H2,1-3H3,(H,11,12); |
Clé InChI |
LXVFQWQRPIFFKF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
SMILES canonique |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



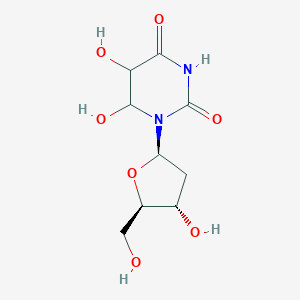
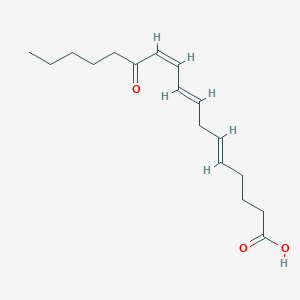
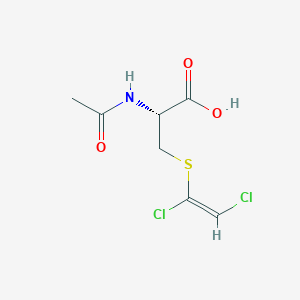
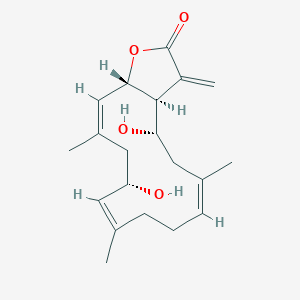
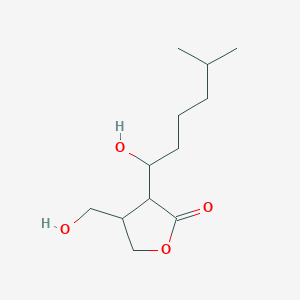
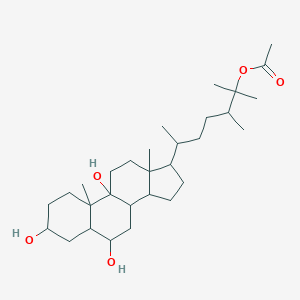
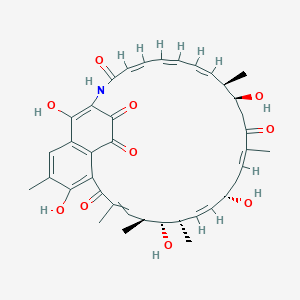
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
